molecular formula C16H20N4O3 B1680910 Ras/Rac Transformation Blocker, SCH 51344 CAS No. 171927-40-5

Ras/Rac Transformation Blocker, SCH 51344

Cat. No. B1680910
M. Wt: 316.35 g/mol
InChI Key: YWEGXZZAORIRQR-UHFFFAOYSA-N
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Description

Ras/Rac Transformation Blocker, SCH 51344, is a cell-permeable pyrazoloquinoline compound . It acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The effect of SCH 51344 is limited to Ras/Rac pathways other than those involving ERK and JNK .


Molecular Structure Analysis

The molecular formula of SCH 51344 is C16H20N4O3 . The InChI representation is 1S/C16H20N4O3/c1-10-14-15 (17-5-7-23-8-6-21)12-9-11 (22-2)3-4-13 (12)18-16 (14)20-19-10/h3-4,9,21H,5-8H2,1-2H3, (H2,17,18,19,20) .


Physical And Chemical Properties Analysis

SCH 51344 is a solid compound with a molecular weight of 316.36 g/mol . It is light yellow in color and has a solubility of 20 mg/mL in DMSO . It should be stored at -20°C and protected from light .

Scientific Research Applications

Targeting Ras/Rac in Oncogenesis

Ras proteins are pivotal in cellular processes like proliferation, differentiation, and apoptosis. Mutations in Ras genes (H-ras, K-ras, N-ras) transform them into active oncogenes, contributing significantly to the pathogenesis of various tumors. This underscores the importance of developing inhibitors like SCH 51344 to block Ras/Rac-mediated transformation pathways. Studies have shown that certain tumors exhibit high incidences of ras mutations, indicating potential therapeutic targets for Ras inhibitors (Bos, 1989).

Role of RAS in Tumor Progression and Therapy Resistance

The renin-angiotensin system (RAS) plays a critical role in cardiovascular and renal physiology and disease. Beyond its systemic effects, local expressions of RAS components contribute to tumor growth, metastasis, and therapy resistance. This suggests a potential research application of SCH 51344 in exploring its effects on RAS-related pathways in cancer. For example, inhibitors targeting RAS components have shown to reduce the risk of cancer and inhibit tumor progression in various preclinical models (Huirong Jiang et al., 2021).

Farnesyl Transferase Inhibitors (FTIs) and Ras Inhibition

FTIs have been researched for their ability to inhibit the posttranslational modification of proteins, including Ras, which is necessary for their oncogenic activity. While SCH 51344 is not an FTI, understanding the mechanisms of FTIs can provide insights into alternative strategies for blocking Ras/Rac-mediated oncogenic pathways. These inhibitors have shown efficacy in preclinical models by targeting the farnesylation of proteins critical for tumor cell survival and proliferation (A. Basso et al., 2006).

Safety And Hazards

As for the safety and hazards of SCH 51344, it’s important to handle it with standard safety precautions . More specific safety data was not found in the sources I have access to.

properties

IUPAC Name

2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEGXZZAORIRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433926
Record name Ras/Rac Transformation Blocker, SCH 51344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras/Rac Transformation Blocker, SCH 51344

CAS RN

171927-40-5
Record name 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171927-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ras/Rac Transformation Blocker, SCH 51344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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